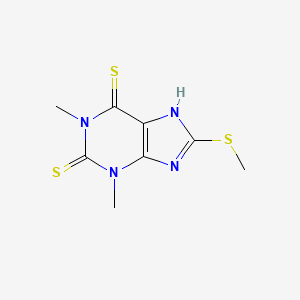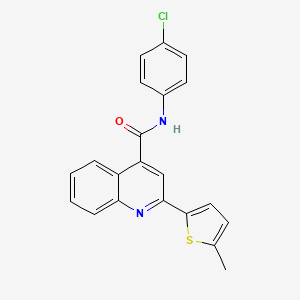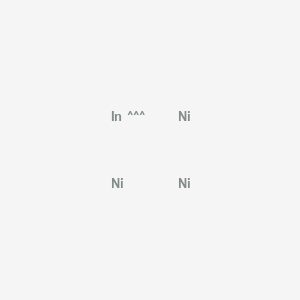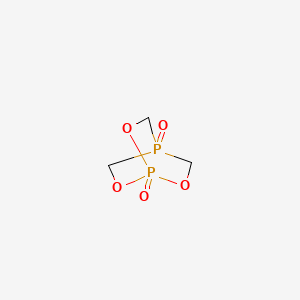
Dibenzylstannanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzylstannanone is an organotin compound characterized by the presence of two benzyl groups attached to a tin atom This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dibenzylstannanone typically involves the reaction of dibenzylstannane with an oxidizing agent. One common method is the oxidation of dibenzylstannane using hydrogen peroxide or other suitable oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: Dibenzylstannanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state tin compounds.
Reduction: this compound can be reduced back to dibenzylstannane using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Higher oxidation state tin compounds.
Reduction: Dibenzylstannane.
Substitution: Various substituted organotin compounds.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique organometallic structure.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
作用機序
The mechanism by which dibenzylstannanone exerts its effects is primarily through its interaction with biological molecules. The tin atom in the compound can form coordination bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or interference with cellular processes, contributing to its biological activity.
類似化合物との比較
- Dibutyltin oxide
- Tributyltin chloride
- Tetraphenyltin
Comparison: Dibenzylstannanone is unique due to the presence of benzyl groups, which impart different chemical and physical properties compared to other organotin compounds. For instance, dibutyltin oxide and tributyltin chloride are more commonly used as catalysts and biocides, respectively, while tetraphenyltin is often used in materials science. The benzyl groups in this compound may enhance its solubility in organic solvents and potentially alter its reactivity and biological activity.
特性
CAS番号 |
10448-44-9 |
|---|---|
分子式 |
C14H14OSn |
分子量 |
316.97 g/mol |
IUPAC名 |
dibenzyl(oxo)tin |
InChI |
InChI=1S/2C7H7.O.Sn/c2*1-7-5-3-2-4-6-7;;/h2*2-6H,1H2;; |
InChIキー |
DRNWASHEONIABT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[Sn](=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)

![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)

